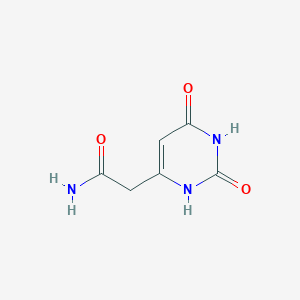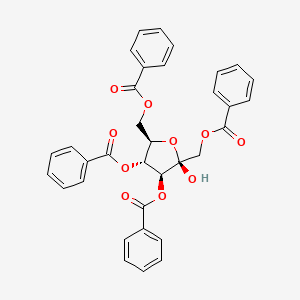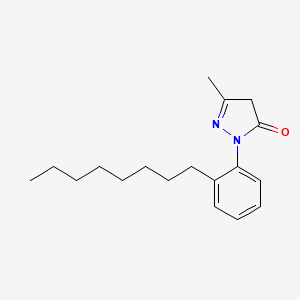
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane typically involves the reaction of 2-chloroethanol with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane ketones and aldehydes.
Reduction Reactions: Formation of oxolane alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities. The compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-(2-hydrazinoethyl)-methylamine: Similar in structure but contains a hydrazino group instead of a dimethoxymethyl group.
Bis(2-chloroethyl)ether: Contains two chloroethyl groups but lacks the oxolane ring.
Uniqueness
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is unique due to the presence of both a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
105663-76-1 |
|---|---|
Molekularformel |
C9H17ClO3 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane |
InChI |
InChI=1S/C9H17ClO3/c1-11-9(12-2)7-4-6-13-8(7)3-5-10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
YFESXDKHKRYEPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCOC1CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)



![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)




